molecular formula C9H15N2O15P3 B1141104 Pseudouridine-5'-triphosphate CAS No. 1175-34-4

Pseudouridine-5'-triphosphate

Cat. No. B1141104
CAS RN: 1175-34-4
M. Wt: 484.1410119
InChI Key:
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Description

Synthesis Analysis

Pseudouridine-5'-triphosphate synthesis involves a chemical method described as a "one-pot, three-step" strategy, starting from pseudouridine. This method utilizes phosphorous oxychloride for monophosphorylation, followed by reaction with tributylammonium pyrophosphate and hydrolysis of the resulting cyclic intermediate, yielding this compound in moderate yields and high purity (Shanmugasundaram et al., 2016).

Molecular Structure Analysis

The conformation of pseudouridine and its derivatives, including pseudouridine 5'-phosphate, has been studied using ultraviolet and nuclear magnetic resonance spectroscopy. These studies conclude that pseudouridine 5'-phosphate exists in an aqueous solution in the anti conformation, which implies a specific interaction of the 5'-phosphate with the C6-H uracil proton (Dugaiczyk, 1970).

Chemical Reactions and Properties

This compound's chemical properties allow it to participate in enzymatic reactions as an analog of uridine and its phosphate esters. The mode of biosynthesis and the biological role of pseudouridine, including its phosphorylated derivatives, are critical in understanding its biochemical significance (Goldwasser & Heinrikson, 1966).

Physical Properties Analysis

The stability and solubility of this compound in aqueous solutions are essential for its use in biochemical experiments. Its stability, particularly in the presence of enzymes and under varying pH conditions, is crucial for its incorporation into RNA by RNA polymerase, which indicates its potential role in transcription processes (Goldberg & Rabinowitz, 1963).

Chemical Properties Analysis

The unique structure of this compound, especially its ribosyl bond specificity and its role in enzymatic reactions, distinguishes it from other nucleotides. It has been observed that pseudouridine derivatives can act as analogs in reactions traditionally involving uridine, suggesting a specificity conferred by the 5-ribosyl bond (Goldwasser & Heinrikson, 1966).

Scientific Research Applications

  • Biochemical Role and Enzymatic Properties : Pseudouridine and its phosphorylated derivatives, including ΨTP, display unique biochemical properties. They participate in enzymatic reactions as analogs of uridine and its phosphate esters, showing a degree of specificity due to the 5-ribosyl bond. The biosynthesis pathways of ΨTP have been explored, with direct incorporation of ΨTP from Ψ monophosphate being a probable pathway (Goldwasser & Heinrikson, 1966).

  • Structural Impact in RNA : Pseudouridine, including ΨTP, influences the structure of RNA. Its unique ability to coordinate a structural water molecule via its N1-H group leads to a 'rigidifying' effect on the sugar-phosphate backbone of RNA and enhances base stacking. This structural impact is significant for the biological roles of Ψ residues in RNA, affecting processes like translation and growth rates in organisms (Charette & Gray, 2000).

  • Utilization in RNA Synthesis : Studies have shown that ΨTP can substitute for UTP in RNA synthesis with comparable efficiency. This substitution is facilitated by RNA polymerase and indicates a potential preference in the linking of pseudouridylic acid to certain nucleosides in RNA (Goldberg & Rabinowitz, 1963).

  • Conformational Studies : Research into the conformation of pseudouridine and ΨTP has revealed insights into their structural properties. Studies using ultraviolet and nuclear magnetic resonance spectroscopy have indicated specific interactions and conformations that pseudouridine adopts in aqueous solutions, contributing to our understanding of its role in RNA (Dugaiczyk, 1970).

  • Chemical Synthesis Methods : There has been progress in the chemical synthesis of modified nucleoside triphosphates like ΨTP. Methods have been developed for efficient synthesis starting from the corresponding nucleoside, contributing to the availability of ΨTP for various research applications (Shanmugasundaram, Senthilvelan, Xiao, & Kore, 2016).

  • Metabolic Pathways : The metabolic fate of pseudouridine in organisms has been explored. Enzymes responsible for metabolizing ΨTP in bacteria have been identified, shedding light on the biological processing of this compound (Preumont, Snoussi, Stroobant, Collet, & Van Schaftingen, 2008).

Mechanism of Action

Target of Action

Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside that is commonly used in the polymerase-mediated synthesis of RNA molecules . It primarily targets the RNA synthesis process, specifically the mRNA . The compound’s role is to replace UTP (U) and CTP © in the mRNA synthesis .

Mode of Action

Pseudo-UTP interacts with its targets by substituting for uridine in the mRNA synthesis . This substitution is known to avoid the immune response and cytotoxicity induced by introducing mRNA into cells . The compound’s interaction with its targets results in mRNAs that exhibit better nuclease stability, immunogenicity, and translational properties compared to uridine-containing unmodified mRNAs .

Biochemical Pathways

The biochemical pathway affected by Pseudo-UTP is the RNA synthesis pathway. The compound is incorporated into the mRNA sequence during the polymerase-mediated synthesis of RNA molecules . This incorporation results in the production of pseudouridine-containing modified mRNAs . The downstream effects of this modification include enhanced nuclease stability, immunogenicity, and translational properties of the mRNA .

Pharmacokinetics

It is known that the compound exhibits better nuclease stability compared to unmodified mrnas . This suggests that Pseudo-UTP may have a longer half-life in the body, which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Pseudo-UTP’s action are primarily observed in the enhanced performance of the mRNA. Synthetic mRNA switches containing Pseudo-UTP as a substitution of uridine substantially out-perform all other modified bases studied . They exhibit enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation . These effects stem from the high protein expression from Pseudo-UTP containing mRNA and efficient translational repression in the presence of target microRNAs or proteins .

Action Environment

The action, efficacy, and stability of Pseudo-UTP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .

Safety and Hazards

Pseudouridine-5’-triphosphate should be handled in accordance with good industrial hygiene and safety practice . It is recommended to use it in well-ventilated areas and wear suitable protective clothing and gloves . Avoid contact with skin and eyes .

Future Directions

Pseudouridine-5’-triphosphate has enormous potential in the research and application of biofunctional RNA tools . It is also promising for boosting the gene-cutting efficiency in CRISPR-based gene editing . The development of a streamlined and scalable synthesis of β-pseudouridine could contribute to ensuring the supply and affordability of vaccines .

properties

IUPAC Name

[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWJOCYCKIZKKV-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Why is Pseudouridine-5'-triphosphate (ΨTP) incorporated into synthetic mRNA?

A1: Incorporating ΨTP, alongside 5-methylcytidine-5′-triphosphate (5-MeCTP), during in vitro transcription of mRNA helps circumvent the innate immune response typically triggered by exogenous RNA. [] This response, often involving interferon production, can lead to cellular toxicity and reduced viability, hindering applications like cellular reprogramming. Replacing uridine triphosphate (UTP) with ΨTP during mRNA synthesis has been shown to mitigate these negative effects, improving the viability and functionality of transfected cells. []

Q2: How does the incorporation of modified bases like ΨTP in mRNA affect cellular viability and protein expression?

A2: Studies have shown that using modified mRNA, containing ΨTP and 5-MeCTP, maintains cellular viability comparable to controls, unlike unmodified mRNA. [] This improved viability, attributed to a reduced interferon response, allows for more efficient protein expression. Research using modified mRNA encoding green fluorescent protein (GFP) in bovine fetal fibroblasts demonstrated significantly higher fluorescence compared to controls, indicating successful protein expression without compromising cell survival. [] Similar positive results were observed when using modified mRNA encoding pluripotency factors, highlighting the potential of ΨTP-modified mRNA for applications like cellular reprogramming. []

Q3: Beyond cell viability, are there other advantages of using ΨTP-modified mRNA for cellular reprogramming?

A3: Yes, using ΨTP-modified mRNA for introducing reprogramming factors like MyoD into cells offers a significant advantage: it provides a DNA-free approach. [] Traditional methods often rely on viral vectors to integrate DNA into the host genome, which carries inherent risks like insertional mutagenesis. By using modified mRNA, these risks are avoided as the genetic material is not integrated into the host DNA. This characteristic makes ΨTP-modified mRNA a promising tool for safer and more efficient cell reprogramming strategies. []

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